[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound is known for its applications in organic synthesis, particularly in the formation of amide bonds, which are crucial in peptide synthesis and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves the activation of carboxyl groups to form amide bonds with primary amines. This process typically occurs under acidic conditions, where the compound reacts with carboxylic acids to form an activated ester intermediate. The primary amine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which collapses to release the urea byproduct and form the desired amide bond .
Comparison with Similar Compounds
[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine: can be compared with other carbodiimides such as:
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis but produces a urea byproduct that is difficult to remove.
Diisopropylcarbodiimide (DIC): Similar to DCC but with better solubility of the urea byproduct.
The uniqueness of This compound lies in its water solubility and the ease of removing its byproducts, making it more convenient for various applications .
Properties
Molecular Formula |
C11H22N4 |
---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H22N4/c1-4-15-10-11(9-13-15)8-12-6-5-7-14(2)3/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
AHXPSBKIAGTFPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCCCN(C)C |
Origin of Product |
United States |
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